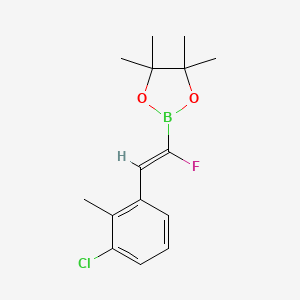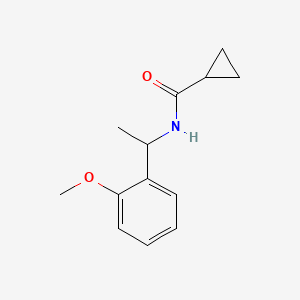
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, along with a methoxyphenyl group
Métodos De Preparación
The synthesis of n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide typically involves the reaction of 2-methoxyphenylacetic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The methoxyphenyl group allows it to bind to certain receptors or enzymes, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
n-(1-(2-Hydroxyphenyl)ethyl)cyclopropanecarboxamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can influence its solubility and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
N-[1-(2-methoxyphenyl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H17NO2/c1-9(14-13(15)10-7-8-10)11-5-3-4-6-12(11)16-2/h3-6,9-10H,7-8H2,1-2H3,(H,14,15) |
Clave InChI |
VGCITDJXJLOFTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1OC)NC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


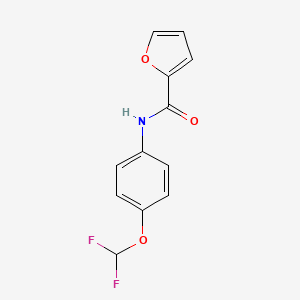
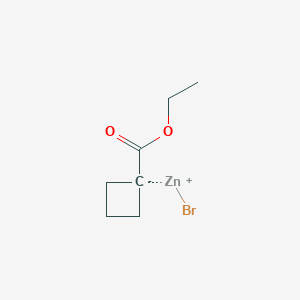
![Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14891328.png)


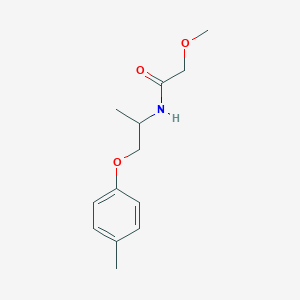
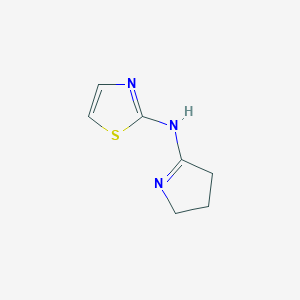
![5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14891344.png)
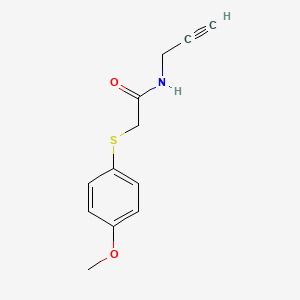
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14891367.png)
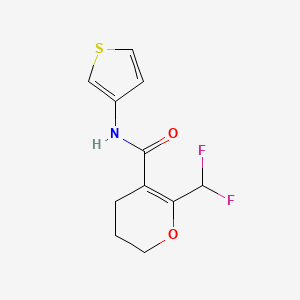

![4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14891394.png)
